2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide
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Overview
Description
The compound “2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide” is an organic heterobicyclic compound . It is also classified as an organonitrogen heterocyclic compound and an organosulfur heterocyclic compound . The molecular formula is C15H19N5O2S4, with a net charge of 0 . The average mass is 429.609 and the mono-isotopic mass is 429.04216 .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C15H19N5O2S4/c1- 4- 20- 12 (22) 11- 9 (6- 8 (3) 25- 11) 16- 14 (20) 24- 7- 10 (21) 17- 13- 18- 19- 15 (26- 13) 23- 5- 2/h8H,4- 7H2,1- 3H3, (H,17,18,21)
. This string represents the molecular structure of the compound. The SMILES string of the compound is CCN1C (=O)C2=C (CC (S2)C)N=C1SCC (=O)NC3=NN=C (S3)SCC
. Physical And Chemical Properties Analysis
The compound has a net charge of 0 . The average mass is 429.609 and the mono-isotopic mass is 429.04216 . More detailed physical and chemical properties were not found in the sources I accessed.Scientific Research Applications
Antitumor Properties
Research suggests that this compound and its analogs exhibit antitumor activity. For instance, it is used in the synthesis of Lucanthone analogs, which possess antitumor properties .
Bactericidal Activity
The compound’s structure includes a thioamide group, which may contribute to its bactericidal effects. Investigating its potential as an antibacterial agent could be valuable .
Flavonoid Analogs
Given its aromatic structure, the compound could serve as a precursor for synthesizing flavonoid analogs. Flavonoids play essential roles in various biological processes, including antioxidant and anti-inflammatory activities .
Mechanism of Action
Mode of Action
The presence of a thieno[3,2-d]pyrimidin-2-yl group suggests potential interactions with various enzymes and receptors .
Biochemical Pathways
Given its complex structure, it is likely to interact with multiple pathways, potentially influencing a wide range of biological processes .
Pharmacokinetics
Its bioavailability, half-life, and clearance rate remain unknown .
properties
IUPAC Name |
2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S2/c1-3-24-20(26)19-17(11-13(2)28-19)23-21(24)27-12-18(25)22-16-10-6-8-14-7-4-5-9-15(14)16/h4-10,13H,3,11-12H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMDLTAULKIFEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
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